molecular formula C13H14FNO B1324213 7-(3-Fluorophenyl)-7-oxoheptanenitrile CAS No. 898767-24-3

7-(3-Fluorophenyl)-7-oxoheptanenitrile

Cat. No.: B1324213
CAS No.: 898767-24-3
M. Wt: 219.25 g/mol
InChI Key: LVNLLRKWDHVKGA-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-7-oxoheptanenitrile is a nitrile-containing organic compound featuring a seven-carbon aliphatic chain terminated by a ketone group and a 3-fluorophenyl substituent.

Properties

IUPAC Name

7-(3-fluorophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLLRKWDHVKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642218
Record name 7-(3-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-24-3
Record name 7-(3-Fluorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-7-oxoheptanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and heptanenitrile.

    Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with heptanenitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(3-Fluorophenyl)-7-oxoheptanenitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or enhanced stability.

    Chemical Biology: The compound can be used as a probe or ligand in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-7-oxoheptanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets or aromatic residues.

Comparison with Similar Compounds

Structural Features and Key Variations

The following table summarizes critical differences between 7-(3-Fluorophenyl)-7-oxoheptanenitrile and two analogs:

Compound Substituent Terminal Group Molecular Formula CAS Number
This compound 3-Fluorophenyl Nitrile (CN) C₁₃H₁₂FNO Not available
7-Oxo-7-(3-trifluoromethylphenyl)heptanoic acid 3-Trifluoromethylphenyl Carboxylic acid (COOH) C₁₄H₁₃F₃O₃ 502651-28-7
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate 3-Methoxyphenyl Ester (COOEt) C₁₆H₂₂O₄ 122115-58-6
Key Observations:
  • Substituent Effects: The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, enhancing the electrophilicity of the ketone. The 3-trifluoromethylphenyl analog (CAS 502651-28-7) introduces a bulkier, highly lipophilic group, which may improve membrane permeability but reduce solubility in polar solvents .
  • Terminal Functional Groups :

    • Nitrile (CN) : Imparts stability against hydrolysis compared to esters or acids. Nitriles are versatile intermediates for reductions (e.g., to amines) or hydrolysis to carboxylic acids.
    • Carboxylic Acid (COOH) : Increases water solubility and acidity (pKa ~4-5), enabling salt formation but requiring protection in reactive environments .
    • Ester (COOEt) : Balances lipophilicity and reactivity, as esters hydrolyze to acids under basic or acidic conditions .

Physicochemical Properties (Inferred)

  • Polarity : Nitriles (target compound) exhibit moderate polarity, while carboxylic acids (CAS 502651-28-7) are highly polar. Esters (CAS 122115-58-6) are less polar than acids but more than hydrocarbons.
  • Lipophilicity : Trifluoromethyl groups (CAS 502651-28-7) enhance lipophilicity (logP ~3.5–4.5), whereas methoxy groups (CAS 122115-58-6) reduce it (logP ~2.0–3.0). The fluorophenyl nitrile likely has intermediate logP (~2.5–3.5).
  • Stability : Nitriles are generally stable under neutral conditions but susceptible to strong acids/bases. Esters hydrolyze readily, and carboxylic acids may form dimers via hydrogen bonding.

Biological Activity

7-(3-Fluorophenyl)-7-oxoheptanenitrile is a synthetic organic compound notable for its unique structure, which includes a fluorophenyl group attached to a heptanenitrile backbone. This compound has garnered attention in medicinal chemistry and related fields due to its potential biological activities and applications.

  • Molecular Formula : C₁₃H₁₂FNO
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 898767-24-3

The presence of the fluorine atom in the compound is significant as it can enhance lipophilicity and stability, potentially influencing its biological interactions and reactivity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group may enhance binding affinity due to hydrophobic interactions, which are critical in drug design and development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has been explored for its potential in targeting cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various nitriles, including this compound, against common bacterial strains. Results indicated a moderate inhibitory effect, suggesting further exploration could lead to novel antimicrobial agents .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation at certain concentrations. The mechanism was hypothesized to involve modulation of apoptotic pathways .
  • Enzyme Interaction Studies : Research focused on the interaction of this compound with specific metabolic enzymes revealed potential inhibition properties, supporting its role as a therapeutic candidate for metabolic disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructure SimilarityNotable Biological Activity
7-(4-Fluorophenyl)-7-oxoheptanenitrileSimilar structure; different fluorine positionModerate anticancer activity
7-(3-Chlorophenyl)-7-oxoheptanenitrileChlorine instead of fluorineEnhanced enzyme inhibition
7-(3-Methylphenyl)-7-oxoheptanenitrileMethyl instead of fluorineLower lipophilicity

The presence of fluorine in the compound significantly impacts its biological properties compared to its analogs.

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